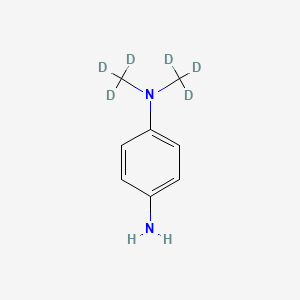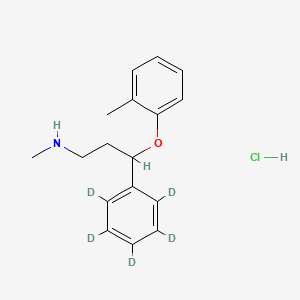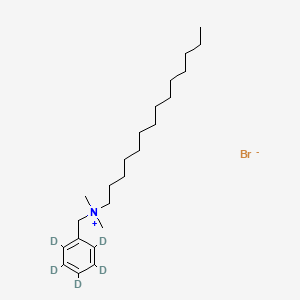![molecular formula C24H34Cl2N4O7 B591140 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride CAS No. 313505-85-0](/img/structure/B591140.png)
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride
Overview
Description
ML111 is a small molecule compound identified through high-throughput phenotypic screening of small molecule libraries. It has shown significant potential in inhibiting the proliferation of Ewing’s sarcoma cell lines with nanomolar potency . Ewing’s sarcoma is a rare and aggressive cancer of bone and soft tissue, characterized by specific chromosomal translocations .
Mechanism of Action
Target of Action
VU 590 dihydrochloride is a synthetic blocker that primarily targets the renal outer medullary potassium channel (ROMK, Kir1.1) and the inward rectifying potassium channel Kir7.1 . These channels play a crucial role in maintaining the potassium balance in the body.
Mode of Action
VU 590 dihydrochloride interacts with its targets by blocking the ion permeation pathway of the channel . It inhibits ROMK at sub-micromolar affinity (294 nM) and Kir7.1 at low micromolar affinity .
Pharmacokinetics
It is soluble to 100 mm in dmso , which suggests that it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
It also inhibits the inward rectifying potassium channel Kir7.1, but does not affect Kir2.1 or Kir4.1 . The nature of these interactions involves blocking the ion permeation pathway of the channel .
Cellular Effects
The inhibition of these channels by VU 590 dihydrochloride can have significant effects on cellular processes. By blocking the flow of potassium ions, it can disrupt the normal function of cells, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
VU 590 dihydrochloride exerts its effects at the molecular level primarily through its binding interactions with the ROMK and Kir7.1 channels . It acts as an intracellular Kir1.1 channel pore blocker, preventing the flow of potassium ions through the channel .
Preparation Methods
The synthesis of ML111 involves several steps, starting with the preparation of the core structure followed by functionalization to achieve the desired chemical properties. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature . Industrial production methods for ML111 would likely involve optimization of these synthetic routes to ensure scalability, purity, and cost-effectiveness.
Chemical Reactions Analysis
ML111 undergoes various chemical reactions, including:
Oxidation: ML111 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in ML111, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ML111 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ML111 serves as a lead compound for the development of new analogs with improved properties.
Biology: It is used to study the mechanisms of cell proliferation and apoptosis in cancer cells.
Comparison with Similar Compounds
ML111 is unique in its high potency and selectivity towards Ewing’s sarcoma cell lines. Similar compounds include other small molecules identified through high-throughput screening that also target cancer cell proliferation. ML111 stands out due to its nanomolar potency and specific mechanism of action . Other similar compounds may include those targeting different pathways or having different chemical structures but achieving similar biological effects.
Properties
IUPAC Name |
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849485 | |
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313505-85-0 | |
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)




